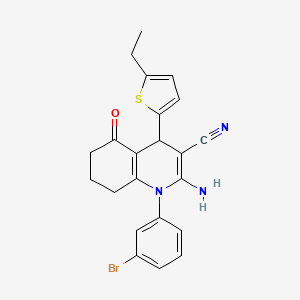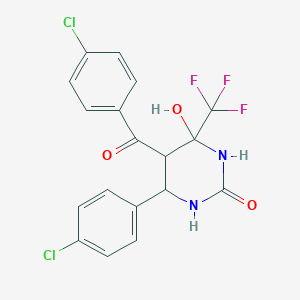![molecular formula C14H13IN2O6 B11632415 methyl {4-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]-2-iodo-6-methoxyphenoxy}acetate](/img/structure/B11632415.png)
methyl {4-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]-2-iodo-6-methoxyphenoxy}acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl {4-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]-2-iodo-6-methoxyphenoxy}acetate is a complex organic compound with the following structural formula:
CH3−O−CO−CH2−C(O)−O−C6H3(OCH3)(I)−C(NH)−N(CH2−C(O)−CH3)−C(O)−O−CH3
Métodos De Preparación
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the Suzuki–Miyaura coupling, which forms carbon–carbon bonds. In this reaction, an aryl or vinyl boron reagent reacts with an aryl or vinyl halide in the presence of a palladium catalyst. The boron reagent serves as the nucleophilic partner, transferring its organic group to the palladium center .
Reaction Conditions: The reaction typically occurs under mild conditions, making it suitable for functional group-tolerant transformations. The choice of boron reagent is crucial, and various classes of boron compounds have been developed for this purpose.
Análisis De Reacciones Químicas
Types of Reactions: Methyl {4-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]-2-iodo-6-methoxyphenoxy}acetate can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:Oxidation: Typically involves oxidants like peroxides or metal-based reagents.
Reduction: Utilizes reducing agents such as hydrides (e.g., LiAlH₄).
Substitution: Halogenation or other substitution reactions occur with appropriate reagents.
Major Products: The specific products depend on the reaction conditions and the functional groups present. For example, reduction may yield the corresponding alcohol, while substitution could lead to halogenated derivatives.
Aplicaciones Científicas De Investigación
This compound finds applications in various fields:
Chemistry: As a versatile building block for organic synthesis.
Biology: Potentially as a probe or ligand in biological studies.
Medicine: Investigated for pharmacological properties.
Industry: Used in the synthesis of other compounds.
Mecanismo De Acción
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparación Con Compuestos Similares
While methyl {4-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]-2-iodo-6-methoxyphenoxy}acetate is unique due to its specific structure, similar compounds include other esters, imidazolidinones, and iodinated phenols.
Propiedades
Fórmula molecular |
C14H13IN2O6 |
|---|---|
Peso molecular |
432.17 g/mol |
Nombre IUPAC |
methyl 2-[4-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]-2-iodo-6-methoxyphenoxy]acetate |
InChI |
InChI=1S/C14H13IN2O6/c1-21-10-5-7(4-9-13(19)17-14(20)16-9)3-8(15)12(10)23-6-11(18)22-2/h3-5H,6H2,1-2H3,(H2,16,17,19,20)/b9-4+ |
Clave InChI |
JDWQNXASEXFBPU-RUDMXATFSA-N |
SMILES isomérico |
COC1=C(C(=CC(=C1)/C=C/2\C(=O)NC(=O)N2)I)OCC(=O)OC |
SMILES canónico |
COC1=C(C(=CC(=C1)C=C2C(=O)NC(=O)N2)I)OCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Phenyl-3-(4-propoxyphenyl)benzo[f]quinoline](/img/structure/B11632350.png)
![(7Z)-3-(1,3-benzodioxol-5-yl)-7-(4-ethoxybenzylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11632360.png)
![3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-4-{[4-(morpholin-4-ylsulfonyl)phenyl]carbonyl}-5-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11632371.png)
![2-Amino-1-(2-chlorophenyl)-4-[2-(ethylsulfanyl)-3-thienyl]-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11632379.png)
![7-[(4-ethenylbenzyl)oxy]-8-hexyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11632386.png)
![2-(4-benzylpiperidin-1-yl)-3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11632398.png)
![prop-2-en-1-yl (2Z)-7-methyl-3-oxo-2-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11632400.png)
![(5E)-5-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]imidazolidine-2,4-dione](/img/structure/B11632404.png)

![2-(4-chlorophenyl)-3-[3-(2,5-dimethylphenoxy)propyl]quinazolin-4(3H)-one](/img/structure/B11632411.png)
![N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]pentanamide](/img/structure/B11632416.png)
![N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]hexanamide](/img/structure/B11632419.png)
